

Comparative Spectroscopic Analysis of 4,5-Dimethoxy-1-cyanobenzocyclobutane

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Compound of Interest

Compound Name:	4,5-Dimethoxy-1-cyanobenzocyclobutane
Cat. No.:	B132212

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of **4,5-Dimethoxy-1-cyanobenzocyclobutane**, a key intermediate in the synthesis of Ivabradine. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and visual aids to facilitate understanding.

Introduction

4,5-Dimethoxy-1-cyanobenzocyclobutane is a crucial building block in the synthesis of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris.^[1] Its unique strained four-membered ring fused to a benzene ring, along with the methoxy and cyano functional groups, gives it distinct spectroscopic characteristics. Understanding these properties is essential for reaction monitoring, quality control, and the development of novel synthetic routes. This guide presents a comprehensive overview of the spectroscopic data for **4,5-Dimethoxy-1-cyanobenzocyclobutane** and compares it with relevant alternative compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4,5-Dimethoxy-1-cyanobenzocyclobutane** and two comparable compounds: the parent benzocyclobutane and the structurally related 3,4-dimethoxybenzonitrile. This comparison highlights the influence of the dimethoxy and cyano-substituted cyclobutane ring on the spectroscopic signatures.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) in Hz
4,5-Dimethoxy-1-cyanobenzocyclobutane	Data not available in publicly accessible sources.
Benzocyclobutane[2]	3.13 (s, 4H, CH_2), 7.05-7.25 (m, 4H, Ar-H)
3,4-Dimethoxybenzonitrile	Data not available in publicly accessible sources.

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
4,5-Dimethoxy-1-cyanobenzocyclobutane	Data not available in publicly accessible sources.
Benzocyclobutane[2]	29.7 (CH_2), 121.9 (Ar-CH), 145.5 (Ar-C)
3,4-Dimethoxybenzonitrile	Data not available in publicly accessible sources.

Table 3: Infrared (IR) Spectroscopic Data

Compound	Key Absorptions (cm^{-1})
4,5-Dimethoxy-1-cyanobenzocyclobutane	Data not available in publicly accessible sources.
Benzocyclobutane	\sim 3040 (Ar-H stretch), \sim 2930 (C-H stretch), \sim 1470 (Ar C=C stretch)
3,4-Dimethoxybenzonitrile	\sim 2225 (C≡N stretch), \sim 1600, 1510 (Ar C=C stretch), \sim 1270, 1020 (C-O stretch)

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z) and Key Fragments
4,5-Dimethoxy-1-cyanobenzocyclobutane	Data not available in publicly accessible sources.
Benzocyclobutane	104 (M ⁺), 78, 51
3,4-Dimethoxybenzonitrile	163 (M ⁺), 148, 120, 92

Note: The specific experimental spectroscopic data for **4,5-Dimethoxy-1-cyanobenzocyclobutane** is not readily available in the public domain. The tables will be updated as this information becomes accessible.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of **4,5-Dimethoxy-1-cyanobenzocyclobutane** and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-25 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3][4] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[3]
- Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean, dry 5 mm NMR tube.[4]
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire the spectrum with proton decoupling.
 - A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample):

- KBr Pellet Method:
 - Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]
 - Press the mixture in a pellet die under high pressure to form a transparent pellet.[5]
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.[5]
 - Apply pressure to ensure good contact between the sample and the crystal.[5]

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Collection:
 - Record a background spectrum of the empty sample holder (or with a blank KBr pellet).

- Place the prepared sample in the spectrometer and record the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

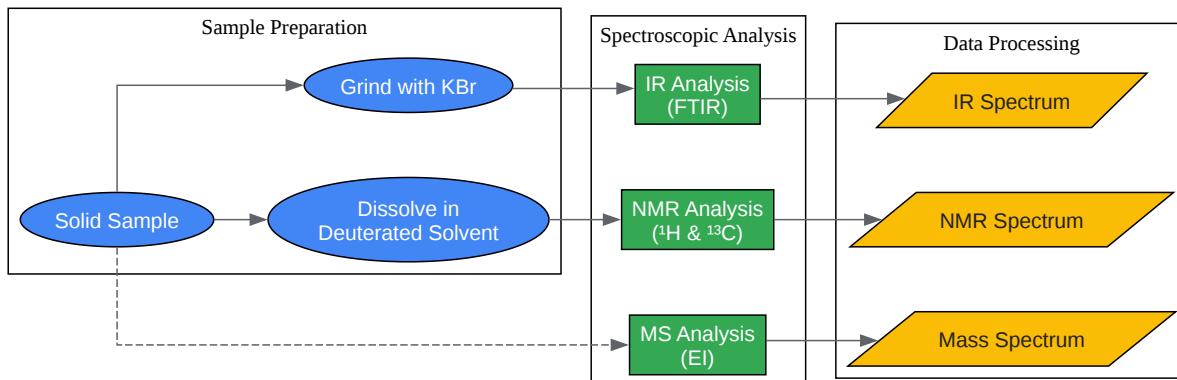
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample must be volatile enough to be in the gas phase.[\[6\]](#)
- Ionize the gaseous sample molecules using a beam of high-energy electrons (typically 70 eV).[\[6\]](#)[\[7\]](#) This is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[\[7\]](#)

Instrumentation and Data Acquisition:

- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or magnetic sector.
- Data Collection:
 - The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).
 - A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **4,5-Dimethoxy-1-cyanobenzocyclobutane**.



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Caption: Workflow for Spectroscopic Analysis.

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